molecular formula C16H15ClO4 B7962597 Methyl 2-chloro-4-(3,5-dimethoxyphenyl)benzoate

Methyl 2-chloro-4-(3,5-dimethoxyphenyl)benzoate

Cat. No.: B7962597
M. Wt: 306.74 g/mol
InChI Key: MKMZODYMMQANJF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(3,5-dimethoxyphenyl)benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzoate ester group, a chloro substituent, and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(3,5-dimethoxyphenyl)benzoate typically involves the esterification of 2-chloro-4-(3,5-dimethoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(3,5-dimethoxyphenyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the chloro substituent.

    Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

    Reduction: The major product is the corresponding alcohol from the reduction of the ester group.

Scientific Research Applications

Methyl 2-chloro-4-(3,5-dimethoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(3,5-dimethoxyphenyl)benzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chloro substituent is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-(3,5-dimethoxyphenyl)benzoate: Characterized by the presence of a chloro substituent and two methoxy groups.

    Methyl 2-chloro-4-(3,5-dihydroxyphenyl)benzoate: Similar structure but with hydroxy groups instead of methoxy groups.

    Methyl 2-chloro-4-(3,5-dimethylphenyl)benzoate: Similar structure but with methyl groups instead of methoxy groups.

Properties

IUPAC Name

methyl 2-chloro-4-(3,5-dimethoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-12-6-11(7-13(9-12)20-2)10-4-5-14(15(17)8-10)16(18)21-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMZODYMMQANJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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